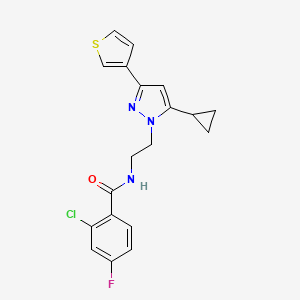

2-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide

Description

2-Chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide is a pyrazole-based compound characterized by a cyclopropyl-substituted pyrazole core linked to a thiophene ring and a fluorinated benzamide moiety.

Properties

IUPAC Name |

2-chloro-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3OS/c20-16-9-14(21)3-4-15(16)19(25)22-6-7-24-18(12-1-2-12)10-17(23-24)13-5-8-26-11-13/h3-5,8-12H,1-2,6-7H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQVMSQXRRPZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=C(C=C3)F)Cl)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone or an equivalent compound under acidic or basic conditions.

Introduction of the thiophene ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Attachment of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols in the presence of a base or an acid catalyst.

Formation of the benzamide structure: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially yielding the corresponding amine.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: May be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Pyrazole Modifications

- Compound 52 (): Features a tetrahydropyrimidine-carboxamide scaffold with a triazolyl group and 2,4-difluorobenzyl substituents. Unlike the target compound, it lacks a thiophene moiety but includes a difluorinated aromatic system, which may enhance metabolic stability .

- Compound 191 (): Contains a pyrazole ring substituted with trifluoromethyl and cyclopropyl groups. The trifluoromethyl group increases electronegativity and may improve target binding compared to the thiophene in the target compound .

- Enamine Ltd. Compound (): Shares the cyclopropyl-pyrazole motif but incorporates a trifluoromethyl group instead of thiophene. This substitution likely alters solubility and steric interactions .

- 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethyl-piperazine-1-carboxamide (): Uses chlorophenyl and fluorophenyl substituents on the pyrazole, demonstrating that halogenated aromatic groups are common in antimicrobial agents. However, the absence of a cyclopropyl group may reduce conformational rigidity .

Substituent Impact on Properties

Biological Activity

2-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide is a synthetic organic compound with potential pharmaceutical applications. Its structure includes a chloro substituent, a fluorobenzamide moiety, and a complex pyrazole-thiophene framework, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 389.9 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H17ClFN3OS |

| Molecular Weight | 389.9 g/mol |

| CAS Number | 2034585-42-5 |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies indicate that the thiophene and pyrazole components may modulate the activity of specific kinases or other proteins involved in cancer progression and inflammation.

- Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, which may be applicable to this compound as well.

- Receptor Interaction : The structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in many physiological processes.

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on benzamide derivatives have shown inhibition of cell proliferation in various cancer cell lines.

Antimicrobial Activity

Preliminary investigations into related benzamide derivatives have revealed antibacterial properties. For example, studies on synthesized benzamide derivatives demonstrated effectiveness against various bacterial strains.

- Case Study : A synthesis and characterization study reported antibacterial activity for a related benzamide derivative, highlighting the potential for similar antimicrobial properties in our compound .

Safety and Toxicology

The safety profile of this compound is not extensively documented; however, compounds with similar functional groups often exhibit moderate toxicity profiles. Standard safety assessments should be conducted to evaluate skin irritation and other toxicological endpoints.

Q & A

Q. Basic Analytical Techniques

- X-ray crystallography : Resolves 3D conformation, confirming substituent positions (e.g., thiophene orientation) .

- NMR spectroscopy : Assigns protons (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm) and fluorobenzamide aromatic signals .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 444.8) .

- HPLC : Quantifies purity (>95% threshold for biological assays) .

What experimental design principles are critical for evaluating its bioactivity against contradictory data?

Advanced Research Considerations

Contradictions in bioactivity data (e.g., varying IC₅₀ values in kinase assays) require:

- Standardized assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls to minimize variability .

- Dose-response curves : Triplicate measurements with statistical analysis (ANOVA) to confirm reproducibility .

- Meta-analysis : Cross-reference data with structural analogs (e.g., pyrazole-thiophene derivatives) to identify substituent-specific trends .

How can reaction yields be optimized during large-scale synthesis?

Q. Advanced Methodological Strategies

- Solvent optimization : Replace DCM with THF for better solubility of intermediates .

- Catalyst screening : Transition from H₂SO₄ to Amberlyst-15 for acid-catalyzed cyclization, reducing byproducts .

- Flow chemistry : Continuous processing improves scalability and reduces batch-to-batch variability .

What in silico approaches predict the compound’s pharmacokinetic and pharmacodynamic properties?

Q. Advanced Computational Methods

- Molecular docking : Simulate binding to target proteins (e.g., COX-2 using AutoDock Vina) to prioritize biological assays .

- ADMET prediction : Tools like SwissADME estimate logP (2.8), suggesting moderate blood-brain barrier penetration .

- QSAR modeling : Correlate substituent electronegativity (e.g., fluoro vs. chloro) with bioactivity trends .

How do researchers design experiments to assess environmental impact or degradation pathways?

Q. Advanced Environmental Toxicology

- Photodegradation studies : Expose the compound to UV light (254 nm) and analyze breakdown products via LC-MS .

- Ecotoxicology assays : Test acute toxicity in Daphnia magna (LC₅₀) and soil microbial activity .

- Hydrolysis profiling : Monitor stability at pH 3–10 to simulate environmental conditions .

What strategies mitigate challenges in regioselective functionalization of the pyrazole-thiophene core?

Q. Advanced Synthetic Chemistry

- Directed ortho-metalation : Use LDA to selectively introduce substituents at the pyrazole C5 position .

- Protecting groups : Temporarily block the thiophene sulfur with Boc to prevent unwanted side reactions .

- Microwave-assisted synthesis : Accelerate cyclization steps while maintaining regioselectivity .

How are structure-activity relationship (SAR) studies systematically conducted for this compound?

Q. Advanced Medicinal Chemistry

- Analog synthesis : Replace thiophen-3-yl with furan or phenyl groups to assess heterocycle impact .

- Bioisosteric substitution : Swap the cyclopropyl group with spirocyclic or bicyclic moieties .

- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., benzamide carbonyl) using MOE software .

What spectroscopic techniques resolve ambiguities in tautomeric forms of the pyrazole ring?

Q. Advanced Structural Analysis

- Variable-temperature NMR : Monitor proton shifts between 1H- and 2H-pyrazole tautomers .

- IR spectroscopy : Detect N-H stretches (~3400 cm⁻¹) to confirm tautomeric dominance .

- Solid-state NMR : Compare crystalline vs. solution-phase structures .

How are crystallization conditions optimized for X-ray diffraction studies?

Q. Advanced Crystallography

- Solvent screening : Use mixed solvents (e.g., EtOH/water) to improve crystal growth .

- Temperature gradients : Slow cooling (0.5°C/min) reduces lattice defects .

- Additive trials : Introduce trace amounts of acetic acid to enhance crystal symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.